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Abstract
Cavosonstat (also known as N91115 and N6022) is a selective, reversible inhibitor of S-

nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the catabolism of

S-nitrosoglutathione (GSNO). In the context of cystic fibrosis (CF), the inhibition of GSNOR by

cavosonstat was investigated as a therapeutic strategy to increase depleted GSNO levels in

the airways. The underlying hypothesis was that restoring GSNO would stabilize the cystic

fibrosis transmembrane conductance regulator (CFTR) protein, particularly the misfolded

F508del-CFTR mutant, by modulating chaperone protein interactions, thereby increasing its

cell surface expression and function. Despite a strong preclinical rationale and favorable Phase

1 safety data, cavosonstat ultimately failed to demonstrate clinical efficacy in Phase 2 trials.

This guide provides an in-depth technical overview of cavosonstat, including its mechanism of

action, a compilation of key quantitative data from preclinical and clinical studies, detailed

experimental protocols for its evaluation, and visual diagrams of the core biological pathways

and experimental workflows.

Core Mechanism of Action
Cavosonstat's therapeutic rationale is centered on the modulation of the GSNOR pathway to

influence CFTR protein stability.
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The Problem in Cystic Fibrosis: In individuals with CF, particularly those with the F508del

mutation, the CFTR protein is misfolded and prematurely targeted for degradation by the

cell's quality control machinery, involving chaperone proteins like Hsp70 and Hsp90.[1]

Concurrently, GSNO levels in the airways of CF patients are abnormally low, partly due to

increased GSNOR activity.[2][3]

GSNOR's Role: GSNOR is the primary enzyme responsible for the breakdown of GSNO, a

key endogenous S-nitrosothiol (SNO).[4][5] By catabolizing GSNO, GSNOR reduces the

cellular pool of SNOs available for protein S-nitrosylation—a critical post-translational

modification.

Cavosonstat's Intervention: Cavosonstat is a potent and selective inhibitor of GSNOR.[6][7]

By blocking GSNOR activity, it prevents the degradation of GSNO, leading to an increase in

its intracellular concentration.[8]

Impact on CFTR: Elevated GSNO levels are hypothesized to increase the S-nitrosylation of

specific chaperone and co-chaperone proteins that interact with CFTR, such as the

Hsp70/Hsp90 organizing protein (Hop).[6][9] S-nitrosylation of Hop inhibits its association

with the immature CFTR protein in the endoplasmic reticulum.[6][9] This disruption of the

chaperone-CFTR complex is believed to shield the F508del-CFTR from the ubiquitin-

proteasome degradation pathway, allowing more of the protein to mature (convert from the

core-glycosylated "Band B" to the complex-glycosylated "Band C") and traffic to the cell

surface.[8] This proposed mechanism is distinct from and potentially complementary to those

of CFTR correctors and potentiators.[1]

Signaling Pathway Diagram
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Caption: GSNOR-CFTR signaling pathway modulated by cavosonstat.

Data Presentation
Table 1: Preclinical and In Vitro Potency of Cavosonstat
(N6022)
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Parameter Value Compound Source

IC₅₀ 8 nM N6022 [6][7]

Kᵢ 2.5 nM N6022 [6]

Mode of Inhibition

Reversible, Mixed

(uncompetitive vs.

GSNO; competitive

vs. HMGSH)

N6022 [6]

Cofactor Interaction
Uncompetitive with

NAD⁺ and NADH
N6022 [6]

Table 2: Phase 1 Clinical Trial - Pharmacokinetics and
Efficacy Marker

Parameter Population Dose Result Source

Safety

Healthy & CF

Adults (F508del

Homozygous)

Multiple

Ascending

Doses

Well tolerated,

no dose-limiting

toxicities

[1][10]

Pharmacokinetic

s

Healthy & CF

Adults
N/A

Rapidly

absorbed, linear

and predictable

PK

[1][10]

Food Effect
Healthy & CF

Adults
N/A

Exposure

unaffected by a

high-fat meal

[1][10]

Sweat Chloride

Change

CF Adults

(F508del

Homozygous)

Highest Dose

Tested

(Monotherapy)

-4.1 mmol/L from

baseline at Day

28 (p=0.032)

[1][10]

Table 3: Phase 2 Clinical Trial Results (Failed Primary
Endpoints)
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Trial
Identifier

Patient
Population

Treatment
Arms

Primary
Endpoint:
Absolute
Change in
ppFEV₁

Secondary
Endpoint:
Change in
Sweat
Chloride
(mmol/L)

Source

NCT0258923

6

F508del

Homozygous

on Orkambi™

Cavosonstat

200 mg BID +

Orkambi™

(n=44)

-0.1 +1.4 [11]

Cavosonstat

400 mg BID +

Orkambi™

(n=48)

-0.4 +1.9 [11]

Placebo +

Orkambi™

(n=46)

+0.8 +0.6 [11]

NCT0272452

7

F508del

Heterozygous

+ Gating

Mutation on

Kalydeco™

Cavosonstat

400 mg BID +

Kalydeco™

(n=15)

-1.7 -0.1 [9][12]

Placebo +

Kalydeco™

(n=4)

+2.0 -1.7 [9][12]

Experimental Protocols
GSNOR Enzymatic Activity Assay
This spectrophotometric assay measures GSNOR activity by monitoring the consumption of its

cofactor, NADH, which results in a decrease in absorbance at 340 nm.

Materials:
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Protein extract (e.g., cell lysate, tissue homogenate)

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA

NADH solution: 200 µM in Reaction Buffer

S-Nitrosoglutathione (GSNO) solution: 400 µM in Reaction Buffer (prepare fresh)

Microplate reader capable of reading absorbance at 340 nm

UV-transparent 96-well plate

Protocol:

Prepare protein homogenates (e.g., 100-200 µg/mL) in a suitable lysis buffer and determine

protein concentration via a standard method (e.g., Bradford assay).[8]

In each well of the 96-well plate, add the protein sample.

Add the Reaction Buffer and the NADH solution to each well.

To test inhibitors like cavosonstat, pre-incubate the protein sample with the inhibitor for a

defined period before starting the reaction.

Initiate the reaction by adding the freshly prepared GSNO solution to each well.[8]

Immediately place the plate in the microplate reader and monitor the decrease in

absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 25°C.[8][13]

Calculate the initial linear rate of reaction (milli-absorbance units/min). GSNOR activity is

proportional to the rate of GSNO-dependent NADH consumption.

Western Blot for CFTR Maturation (Band B vs. Band C)
This protocol allows for the qualitative and semi-quantitative assessment of CFTR maturation

by separating the immature, core-glycosylated form (Band B, ~150 kDa) from the mature,

complex-glycosylated form (Band C, ~170-180 kDa).[7][14]

Materials:
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Cell lysate from CFTR-expressing cells

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

2x Laemmli sample buffer with a reducing agent (e.g., 50 mM DTT)

SDS-PAGE gels (6-8% polyacrylamide is recommended for good separation)

PVDF or nitrocellulose membranes

Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)

Primary Antibody: Anti-CFTR monoclonal antibody (e.g., M3A7, 596, MM13-4)

Secondary Antibody: HRP-conjugated anti-mouse IgG

Enhanced Chemiluminescence (ECL) substrate

Protocol:

Lyse cells and determine protein concentration. Normalize all samples to the same

concentration (e.g., 15-20 µg total protein per lane).[15]

Mix lysate with an equal volume of 2x sample buffer and incubate at 37°C for 30-45 minutes

or 65°C for 15 minutes. Do not boil, as this can cause CFTR to aggregate.[5][15]

Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry

transfer protocol.[5]

Block the membrane for at least 1 hour at room temperature in Blocking Buffer.

Incubate the membrane with the primary anti-CFTR antibody (diluted in Blocking Buffer)

overnight at 4°C.

Wash the membrane three times for 5-10 minutes each with TBS-T.
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Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour

at room temperature.

Wash the membrane again as in step 7.

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Identify Band B (lower band) and Band C (upper, more diffuse band).

Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard for measuring CFTR-mediated ion transport across a

polarized epithelial monolayer. It measures the short-circuit current (Isc), an indicator of net ion

movement.

Materials:

Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable

supports (e.g., Transwells).

Ussing Chamber system with electrodes.

Ringer's solution (or other appropriate physiological buffer).

Pharmacological agents:

Amiloride (to block ENaC channels).

Forskolin (to activate CFTR via cAMP).

CFTR Potentiator (e.g., Genistein or VX-770).

CFTR Inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

Protocol:

Grow epithelial cells on permeable supports until a confluent monolayer with high

transepithelial resistance is formed.[16]
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Mount the permeable support containing the cell monolayer into the Ussing chamber,

separating the apical and basolateral chambers, each filled with pre-warmed Ringer's

solution.

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current

(Isc).

Allow the baseline Isc to stabilize.

Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting

drop in Isc represents ENaC activity.

Add forskolin (and often a potentiator like Genistein) to the apical and/or basolateral

chamber to activate CFTR. An increase in Isc indicates chloride secretion through CFTR

channels.

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber. The

subsequent decrease in Isc confirms that the stimulated current was mediated by CFTR.[17]

The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is the primary measure of

CFTR function.
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Caption: Workflow from preclinical evaluation to clinical trials for cavosonstat.
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Caption: Logical cascade of cavosonstat's hypothesized mechanism of action.
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Cavosonstat represented a novel therapeutic approach for cystic fibrosis by targeting the

GSNOR pathway to stabilize CFTR. While the preclinical data provided a strong scientific

rationale, the compound failed to translate this mechanism into clinical benefit for patients

already receiving CFTR modulator therapy. The data and protocols presented in this guide

serve as a comprehensive technical resource for understanding the development and

evaluation of cavosonstat. The disparity between the promising preclinical results and the

negative clinical outcomes underscores the complexity of modulating CFTR and highlights the

challenges in developing additive therapies for this multifaceted disease. Future research may

explore the role of GSNOR inhibitors in other patient populations or in combination with next-

generation CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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